Product packaging for Cyclopropane, 1,1-diethynyl-(Cat. No.:CAS No. 72323-66-1)

Cyclopropane, 1,1-diethynyl-

Cat. No.: B14465727
CAS No.: 72323-66-1
M. Wt: 90.12 g/mol
InChI Key: NYLVKOBKPNQZTK-UHFFFAOYSA-N
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Description

Cyclopropane, 1,1-diethynyl- is a high-value synthetic intermediate characterized by its strained cyclopropane ring symmetrically substituted with two ethynyl groups. This unique structure classifies it as a potential building block in organic synthesis, particularly for applications requiring rigid, linear extension via the ethynyl moieties. Its core research value lies in material science for the development of novel polymers and rigid molecular scaffolds, and in pharmaceutical chemistry where the cyclopropane ring is a key motif for enhancing metabolic stability and modulating the physiochemical properties of lead compounds . The compound's mechanism of action in research settings is rooted in the reactivity of its alkyne groups, which readily participate in click chemistry reactions such as the Huisgen cycloaddition, and the ring strain of the cyclopropane core, which can undergo regioselective ring-opening reactions to form more complex molecular architectures. Researchers utilize this compound to create advanced materials with tailored properties and to explore new chemical spaces in drug discovery. For Research Use Only. Not for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6 B14465727 Cyclopropane, 1,1-diethynyl- CAS No. 72323-66-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72323-66-1

Molecular Formula

C7H6

Molecular Weight

90.12 g/mol

IUPAC Name

1,1-diethynylcyclopropane

InChI

InChI=1S/C7H6/c1-3-7(4-2)5-6-7/h1-2H,5-6H2

InChI Key

NYLVKOBKPNQZTK-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CC1)C#C

Origin of Product

United States

Synthetic Methodologies for Cyclopropane, 1,1 Diethynyl and Its Derivatives

Direct Synthesis Approaches to 1,1-Diethynylcyclopropane

Direct methods focus on constructing the 1,1-diethynylcyclopropane framework in a limited number of steps from readily available starting materials.

Conversion from 1,1-Diacylcyclopropanes

A key method for synthesizing 1,1-diethynylcyclopropane and its derivatives involves the transformation of 1,1-diacylcyclopropanes. iaea.org This approach encompasses a sequence of reactions to convert the acyl groups into the desired ethynyl (B1212043) functionalities. One reported pathway involves the reduction of the 1,1-diacylcyclopropanes to the corresponding diols, followed by an acid-catalyzed dehydration to yield gem-disubstituted dienes. vulcanchem.com

Another strategy starting from 1,1-diacylcyclopropanes involves their conversion to bistosylhydrazones. Treatment of these intermediates with a strong base like methyllithium (B1224462) can then furnish the target 1,1-diethynylcyclopropane. iaea.org

Dehydrohalogenation Strategies

Dehydrohalogenation reactions are a prominent method for introducing the alkyne functionalities onto the cyclopropane (B1198618) ring. This typically involves the elimination of hydrogen halides from a suitable precursor.

A common strategy begins with the bromination of 1,1-divinylcyclopropane. The resulting tetrabromide undergoes dehydrobromination to yield 1,1-diethynylcyclopropane. iaea.org This method can also be applied to synthesize derivatives, such as 1,1-di(1-propynyl)cyclopropane from 1,1-di(1-propenyl)cyclopropane. iaea.org

The dehydrohalogenation of gem-di(1-halogenoalkyl)cyclopropanes using strong bases is another effective route. iaea.org For instance, treatment of 1,1-di(1-chloroethyl)cyclopropane with a strong base can lead to the formation of 1,1-diethynylcyclopropane.

Starting MaterialReagentsProductRef.
1,1-Divinylcyclopropane1. Br2; 2. Base1,1-Diethynylcyclopropane iaea.org
1,1-Di(1-propenyl)cyclopropane1. Br2; 2. Base1,1-Di(1-propynyl)cyclopropane iaea.org
gem-Di(1-halogenoalkyl)cyclopropanesStrong Base1,1-Diethynylcyclopropane iaea.org

Alkylation of Precursor Diethynylcyclopropanes

Derivatives of 1,1-diethynylcyclopropane can be synthesized through the alkylation of the parent compound. For example, 1,1-di(1-propynyl)cyclopropane can be obtained by the alkylation of 1,1-diethynylcyclopropane. iaea.org This method allows for the introduction of various substituents onto the terminal acetylenic carbons.

Indirect Routes and Precursor Transformations

Indirect methods involve the synthesis of a cyclopropane ring that already contains suitable functional groups for later conversion into the diethynyl moiety.

Synthesis from Halogenated Cyclopropane Derivatives

The synthesis can commence from halogenated cyclopropanes. For instance, gem-dihalocyclopropanes, which are readily prepared from the corresponding olefins and dihalocarbenes, can serve as precursors. scispace.com The reaction of these dihalocyclopropanes with alkyllithium reagents can lead to the formation of allenes, which could potentially be further elaborated to the desired diethynylcyclopropane. scispace.com

Approaches via Carbene Additions to Unsaturated Systems

Carbene addition to alkenes is a fundamental method for forming cyclopropane rings. openstax.orglibretexts.org While not a direct route to 1,1-diethynylcyclopropane itself, this strategy is crucial for constructing the core cyclopropane structure which can then be functionalized. For example, the addition of a carbene to a 1,n-enyne can lead to the formation of a cyclopropane ring. rsc.org The resulting substituted cyclopropane could then undergo further transformations to introduce the diethynyl groups.

One specific, though low-yielding, example involved the addition of propargyl carbene to methoxybuten-3-yne, which produced 3-methoxy-1,2-diethynylcyclopropane. caltech.edu

Carbene SourceUnsaturated SubstrateProductRef.
Propargyl carbeneMethoxybuten-3-yne3-Methoxy-1,2-diethynylcyclopropane caltech.edu

Synthesis of Substituted and Functionalized 1,1-Diethynylcyclopropane Analogues

The functionalization of the 1,1-diethynylcyclopropane core can be achieved either by building upon the pre-formed parent molecule or by incorporating substituents during the synthetic sequence.

One primary strategy involves the direct functionalization of Cyclopropane, 1,1-diethynyl- itself. The terminal alkyne protons are acidic and can be removed by a strong base, generating a nucleophilic acetylide. This intermediate can then be reacted with various electrophiles, such as alkyl halides, to introduce substituents on the ethynyl groups. A notable example is the alkylation of Cyclopropane, 1,1-diethynyl- to produce Cyclopropane, 1,1-di(1-propynyl)-. iaea.org This method allows for the symmetrical substitution of both acetylene (B1199291) units.

Another powerful method for functionalization is the Sonogashira coupling reaction. vulcanchem.com This palladium-catalyzed cross-coupling reaction enables the connection of the terminal alkynes of Cyclopropane, 1,1-diethynyl- to aryl or vinyl halides. This approach is particularly valuable for creating extended π-conjugated systems, which are of interest for developing novel organic electronic materials. vulcanchem.com

Furthermore, complex oligomeric structures have been prepared using 1,1-diethynylcyclopropane derivatives. For instance, the acyclic dehydrotrimer and dehydrohexamer of 1,1-diethynyl-2,2,3,3-tetramethylcyclopropane were synthesized in multiple steps starting from 1-chloro-1-(trimethylsilylethynyl)-2,2,3,3-tetramethylcyclopropane. researchgate.net Key steps in these syntheses involved Cadiot-Chodkiewicz or Hay coupling procedures. researchgate.net Similarly, mono-protected derivatives of the parent Cyclopropane, 1,1-diethynyl- have been used in Hay coupling and protiodesilylation sequences to furnish acyclic dehydrohexamers and dehydrododecamers. researchgate.net

The synthesis of cyclopropane rings bearing both an ethynyl group and other functionalities represents another important avenue. Researchers have developed methods to synthesize N-Boc-alkyl(2-alkynylcyclopropyl)amines from 1-alkynyl-1-chlorocyclopropanes. researchgate.net These functionalized cyclopropanes can undergo selective lithiation and subsequent reaction with various electrophiles (e.g., aldehydes, ketones, dimethyl disulfide) to introduce a second substituent onto the cyclopropane ring, yielding highly functionalized products. researchgate.net

Table 1: Examples of Synthesized Functionalized 1,1-Diethynylcyclopropane Analogues

Starting MaterialReagents/ConditionsProductReference
Cyclopropane, 1,1-diethynyl-1. Strong Base 2. Alkyl HalideCyclopropane, 1,1-di(alkynyl)- (e.g., Cyclopropane, 1,1-di(1-propynyl)-) iaea.org
Cyclopropane, 1,1-diethynyl-Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine base (Sonogashira Coupling)Aryl/Vinyl-substituted 1,1-diethynylcyclopropanes vulcanchem.com
1-Chloro-1-(trimethylsilylethynyl)-2,2,3,3-tetramethylcyclopropaneMulti-step synthesis involving Cadiot-Chodkiewicz or Hay couplingAcyclic dehydrotrimer and -hexamer of 1,1-diethynyl-2,2,3,3-tetramethylcyclopropane researchgate.net
1-Alkynyl-1-chlorocyclopropanesN-Boc-alkylamines, ButOK in DMSON-Boc-alkyl(2-alkynylcyclopropyl)amines researchgate.net
N-Alkyl-N-Boc-substituted 1-amino-2-alkynylcyclopropanes1. BuLi in THF 2. Electrophile (e.g., MeCHO, Me₂CO, MeSSMe)2-Substituted 1-amino-2-alkynylcyclopropanes researchgate.net

Methodological Developments in Cyclopropane, 1,1-diethynyl- Synthesis

The synthesis of the parent compound, Cyclopropane, 1,1-diethynyl-, has evolved from multi-step, lower-yielding processes to more efficient and direct methodologies.

The initial reported syntheses were based on 1,1-diacylcyclopropanes as starting materials. iaea.org These methods involved several transformations:

Reduction: The diketones were reduced to the corresponding diols.

Dehydration: Acid-catalyzed dehydration of the diols was intended to form gem-disubstituted dienes, though this step could be complicated by intramolecular ring-opening of the strained cyclopropane ring. iaea.org

Halogenation & Dehydrohalogenation: An alternative and more successful route from the diacyl precursors involved converting them into gem-di(1-halogenoalkyl)cyclopropanes. Subsequent dehydrohalogenation with a strong base yielded the target diyne. iaea.org Another pathway involved converting the diketones into bistosylhydrazones and treating them with methyllithium. iaea.org

A significant methodological advancement involves starting from 1,1-divinylcyclopropane. iaea.orgvulcanchem.com This approach streamlines the synthesis by introducing the double bonds first, which are then converted to the triple bonds of the final product. The key steps are:

Bromination: Addition of bromine across the two vinyl double bonds to form a tetrabromide intermediate.

Dehydrobromination: Elimination of four equivalents of hydrogen bromide using a strong base.

Table 2: Overview of Synthetic Methodologies for Cyclopropane, 1,1-diethynyl-

PrecursorKey Transformation StepsAdvantage/DisadvantageReference
1,1-Diacylcyclopropanes1. Reduction to diols 2. Dehydration to dienes 3. Bromination 4. DehydrobrominationHistorical method; multi-step; potential for ring-opening side reactions. iaea.org
1,1-DiacylcyclopropanesConversion to gem-di(1-halogenoalkyl)cyclopropanes, followed by dehydrohalogenation.Alternative to the diene route from diacyl precursors. iaea.org
1,1-Divinylcyclopropane1. Bromination of vinyl groups 2. DehydrobrominationMore modern and efficient route; avoids sensitive intermediates. iaea.orgvulcanchem.com

Reactivity and Mechanistic Investigations of Cyclopropane, 1,1 Diethynyl

Pericyclic Rearrangement Pathways

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a significant class of transformations for strained ring systems such as diethynylcyclopropanes. These reactions are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. For 1,1-diethynylcyclopropane and its isomers, pericyclic rearrangements, particularly Cope rearrangements and subsequent electrocyclizations, are prominent thermal reactivity pathways.

Cope Rearrangement of 1,2-Diethynylcyclopropane Systems

The Cope rearrangement is a dntb.gov.uadntb.gov.ua-sigmatropic rearrangement of a 1,5-diene. wikipedia.org While 1,1-diethynylcyclopropane is not a 1,5-diene, its isomer, cis-1,2-diethynylcyclopropane, fits this structural motif and undergoes a facile Cope rearrangement upon heating. beilstein-journals.orgacs.org This reaction is a key step in the thermal isomerization of cis- and trans-1,2-diethynylcyclopropanes. beilstein-journals.orgresearchgate.net

The rearrangement can proceed through either a chair-like or a boat-like transition state, though conformationally constrained systems like cis-1,2-divinylcyclopropanes may be forced to adopt a boat conformation. wikipedia.org

The activation barrier for the Cope rearrangement of diethynylcyclopropane systems is sensitive to the nature of substituents on the cyclopropane (B1198618) ring. The introduction of substituents can alter the stability of both the ground state and the transition state, thereby influencing the reaction rate. arkat-usa.org

Theoretical studies using density functional theory (DFT) have quantified these effects. For instance, the presence of a hydroxyl group on the cyclopropane ring has been shown to lower the activation enthalpy for the Cope rearrangement. researchgate.netresearchgate.net Conversely, the same hydroxyl group raises the activation enthalpy for the subsequent [2+2] cycloaddition step. researchgate.net

The effect of replacing one or both of the CH moieties in the cyclopropane ring with a phosphorus atom has also been investigated. researchgate.net This formal CH/P exchange leads to a successive decrease in the activation free energy for the Cope rearrangement. This trend is rationalized by the formation of a weaker C=P π bond compared to a C=C π bond in the resulting intermediate. researchgate.net

Below is a table summarizing the calculated activation enthalpies for the Cope rearrangement of substituted cis-1,2-diethynylcyclopropane systems.

CompoundSubstituent(s)Activation Enthalpy (kcal/mol)
cis-1,2-diethynylcyclopropaneNone29.60 researchgate.net
cis-1,2-diethynyl-1,2-dihydroxycyclopropane1,2-dihydroxyLowered researchgate.net
Mono-phospha analogueOne CH replaced by PDecreased researchgate.net
Di-phospha analogueTwo CH replaced by PFurther Decreased* researchgate.net
Qualitative data from sources; specific numerical values were not provided in the search results.

Electrocyclization Processes and Valence Isomerism

Electrocyclic reactions are a class of pericyclic reactions that involve the intramolecular formation or breaking of a ring by converting a π-bond to a σ-bond, or vice versa. libretexts.orgstereoelectronics.org These reactions are fundamental to understanding the concept of valence isomerism, where constitutional isomers can interconvert through pericyclic reactions. wikipedia.orgiupac.org

The thermal rearrangement of cis-1,2-diethynylcyclopropane to bicyclo[3.2.0]hepta-1,4,6-triene is a prime example of valence isomerism. beilstein-journals.orgacs.org The starting material and the final product are valence isomers. The process involves a cascade of pericyclic reactions: a dntb.gov.uadntb.gov.ua-sigmatropic (Cope) rearrangement followed by an intramolecular [2+2] cycloaddition, which itself can be considered a type of electrocyclization. beilstein-journals.orgresearchgate.net

The bicyclo[3.2.0]hepta-1,4,6-triene product is a stable valence isomer, but under different conditions, other electrocyclic pathways could become accessible. For instance, related systems like 1,3,5-octatriene (B1147755) can undergo a 6π-electron electrocyclic ring closure to form a 1,3-cyclohexadiene. libretexts.org While not directly observed for the parent 1,1-diethynylcyclopropane system, such electrocyclization principles govern the reactivity of the conjugated π-systems formed during its rearrangements. The stereochemistry of these electrocyclic reactions is dictated by the Woodward-Hoffmann rules, depending on whether the reaction is initiated thermally or photochemically and the number of π-electrons involved. libretexts.orguchicago.edu

Cycloaddition Reactions

Cycloaddition reactions are concerted or stepwise processes in which two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct, with a net conversion of π-bonds to new σ-bonds. fiveable.melibretexts.org The reactivity of 1,1-diethynylcyclopropane and its isomers in cycloaddition reactions is diverse, encompassing both intramolecular and intermolecular pathways.

[2+2] Cycloaddition Pathways

The [2+2] cycloaddition is a reaction that forms a four-membered ring from two components, each contributing two electrons. numberanalytics.comlibretexts.org While thermal [2+2] cycloadditions of simple alkenes are generally forbidden by orbital symmetry rules, they can occur under photochemical conditions or when the reactants have suitable electronic properties or strain. csic.eswikipedia.org

In the context of diethynylcyclopropane chemistry, the most significant [2+2] cycloaddition is the intramolecular cyclization of the 1,2,4,5-cycloheptatetraene intermediate formed from the Cope rearrangement of cis-1,2-diethynylcyclopropane. beilstein-journals.orgresearchgate.net This step is a rapid, thermally allowed process that converts the highly strained bisallene into the more stable bicyclo[3.2.0]hepta-1,4,6-triene. researchgate.net

Computational studies have investigated the mechanism of this tandem Cope rearrangement/[2+2] cycloaddition. researchgate.netresearchgate.net For most analogues, there is no clear preference for a concerted or stepwise mechanism for the [2+2] cycloaddition step. researchgate.net However, for intermediates derived from cis-diethynylthiirane and cis-bis(phosphaethynyl)cyclopropane, a concerted mechanism is favored. researchgate.net The activation enthalpy for this intramolecular [2+2] cycloaddition is influenced by substituents; for example, a hydroxyl group raises the activation barrier. researchgate.net

Other Concerted and Stepwise Cycloaddition Reactions

Beyond the intramolecular [2+2] pathway, the reactive intermediates and the diethynylcyclopropane structure itself can potentially engage in other cycloaddition reactions. The strained cyclopropane ring can undergo ring-opening under thermal conditions, which may lead to [3+2] cycloadditions, although specific pathways require further investigation.

The rearranged valence isomer, bicyclo[3.2.0]hepta-1,4,6-triene, possesses conjugated π-systems that could participate in intermolecular cycloadditions, such as the Diels-Alder ([4+2]) reaction. beilstein-journals.org For example, the product mixture from the thermal rearrangement can be purified by trapping the more reactive isomer with a suitable dienophile in a Diels-Alder reaction. beilstein-journals.org

Furthermore, the ethynyl (B1212043) groups of 1,1-diethynylcyclopropane are potential partners in various cycloaddition reactions. For example, 1,3-dipolar cycloadditions, where a 1,3-dipole reacts with a dipolarophile (like an alkyne) to form a five-membered heterocyclic ring, are a well-established class of reactions. ijrpc.com While specific examples involving 1,1-diethynylcyclopropane as the dipolarophile were not detailed in the provided search results, this remains a plausible reaction pathway for this compound. Another potential reaction is the [2+2+2] cycloaddition, an atom-efficient process for synthesizing six-membered rings by the cyclotrimerization of three triple bonds, often catalyzed by transition metals. rsc.org

Ring Opening Reactions of the Cyclopropane Core

The high ring strain of the cyclopropane core in 1,1-diethynylcyclopropane makes it susceptible to ring-opening reactions under various conditions. These reactions can be initiated thermally or through catalysis, leading to the formation of diverse molecular architectures.

Thermal rearrangements of substituted bicyclopropylidenes, which share the strained cyclopropane motif, have been studied, indicating that the three-membered ring can undergo cleavage under thermal activation. While specific studies on the thermal ring-opening of unsubstituted 1,1-diethynylcyclopropane are not extensively detailed in the provided results, heating above 400 K is suggested to potentially lead to [3+2] cycloadditions or polymerization. vulcanchem.com The dehydration of 1,1-diacylcyclopropane derivatives, a synthetic precursor to 1,1-diethynylcyclopropane, can also induce intramolecular nucleophilic opening of the three-membered ring. iaea.org

Catalytically, transition metals are known to promote the ring-opening of cyclopropanes. For instance, PtCl2 is a known catalyst for the ring-opening of unactivated cyclopropanes. uoguelph.ca Donor-acceptor cyclopropanes, which have a polarized C-C bond, readily undergo ring-opening reactions with nucleophiles. chemrxiv.org While 1,1-diethynylcyclopropane does not fit the typical donor-acceptor pattern, the strain in the ring makes it reactive towards certain catalytic systems. Research on related cyclopropanated heterobicyclic alkenes has shown that catalysts like palladium and platinum can induce ring-opening reactions. uoguelph.ca

Furthermore, radical-based strategies have been developed to control the regioselectivity of ring-opening in donor-acceptor cyclopropanes, suggesting that radical pathways could also be a viable, though less explored, avenue for the ring-opening of 1,1-diethynylcyclopropane. chemrxiv.org

Functional Group Transformations of the Acetylenic Moieties

The two terminal alkyne groups of 1,1-diethynylcyclopropane are highly versatile functional handles that can participate in a variety of transformations, enabling the construction of more complex molecules.

The terminal alkynes of 1,1-diethynylcyclopropane readily undergo coupling reactions, which are fundamental for the synthesis of conjugated systems and macrocycles.

The Cadiot-Chodkiewicz coupling is a key reaction for creating unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. wikipedia.orgrsc.orgrsc.org This reaction is highly selective, preventing the formation of homocoupled products that can occur in related reactions like the Glaser coupling. wikipedia.org The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative addition and reductive elimination with the haloalkyne. wikipedia.org This methodology has been successfully applied to derivatives of 1,1-diethynylcyclopropane to synthesize acyclic dehydrotrimers and dehydrohexamers. nih.gov

The Hay coupling , a modification of the Glaser coupling, utilizes a soluble copper-TMEDA complex, making it more versatile in terms of solvent compatibility. organic-chemistry.org This aerobic oxidative homocoupling of terminal alkynes is effective for creating symmetric diynes. organic-chemistry.orgsynarchive.com In the context of 1,1-diethynylcyclopropane, Hay coupling has been employed for the synthesis of acyclic dehydrohexamers and dehydrododecamers following a protection-coupling-deprotection strategy. nih.gov

Coupling ReactionReactantsCatalyst/ReagentsProduct TypeRef.
Cadiot-ChodkiewiczTerminal Alkyne + 1-HaloalkyneCu(I) salt, Amine baseUnsymmetrical 1,3-Diyne wikipedia.orgrsc.orgnih.gov
Hay CouplingTerminal AlkyneCu-TMEDA complex, O2Symmetrical 1,3-Diyne nih.govorganic-chemistry.org

The terminal alkynes of 1,1-diethynylcyclopropane can be derivatized through various reactions beyond coupling, expanding its synthetic utility. The terminal alkyne is a valuable functionality for diverse applications due to its easy derivatization. nih.gov

One common strategy involves the use of protecting groups, such as tert-butyldimethylsilyl (TBDMS), to selectively react one of the alkyne moieties. nih.gov This allows for sequential and controlled transformations. For example, mono-TBDMS protection of the acyclic dehydrotrimer and -hexamer of 1,1-diethynylcyclopropane enabled subsequent Hay coupling and protiodesilylation to yield larger oligomers. nih.gov

The terminal alkynes can also participate in Sonogashira couplings, which involve the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net This reaction is instrumental in creating extended π-systems. vulcanchem.com Furthermore, terminal alkynes can be involved in trifunctionalization reactions, as demonstrated by radical addition-translocation-cyclization-trapping sequences and metal-free one-pot reactions with imines and boranes. nih.govrsc.org These advanced methods allow for the construction of highly substituted and complex molecular frameworks from simple alkyne precursors.

Regioselectivity in Reactions Involving Cyclopropane, 1,1-diethynyl-

Regioselectivity, the preference for one direction of bond making or breaking over all other possible directions, is a critical aspect of the reactivity of 1,1-diethynylcyclopropane, particularly in reactions involving both the cyclopropane ring and the alkyne functionalities.

In cycloaddition reactions, the regioselectivity is often governed by the electronic properties of the reacting partners. imperial.ac.uk For instance, in Diels-Alder reactions, the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the regiochemical outcome. imperial.ac.uk For 1,1-diethynylcyclopropane, which contains electron-rich π-systems in the alkynes, reactions with electron-deficient partners would be expected to proceed with a predictable regioselectivity.

In the context of ring-opening reactions, the regioselectivity is influenced by steric and electronic factors. For unsymmetrical cyclopropanes, nucleophilic attack often occurs at the less substituted carbon atom due to steric hindrance. magtech.com.cn However, electronic effects can override steric control, especially in donor-acceptor substituted cyclopropanes where the polarization of the C-C bond directs the nucleophilic attack to the electron-deficient carbon. chemrxiv.org While 1,1-diethynylcyclopropane is not a classical donor-acceptor system, the strain and the electronic nature of the ethynyl groups can still impart a degree of regioselectivity in its reactions. A radical-based strategy has been shown to reverse the standard regioselectivity in donor-acceptor cyclopropanes, highlighting the potential to control the reaction outcome by changing the reaction mechanism. chemrxiv.org

The addition of non-symmetrical reagents to the alkyne moieties also raises questions of regioselectivity. For example, the hydrohalogenation of a terminal alkyne typically follows Markovnikov's rule, where the hydrogen adds to the carbon that already has more hydrogen atoms. ddugu.ac.in In the case of 1,1-diethynylcyclopropane, this would lead to the formation of a specific constitutional isomer.

Reaction TypeControlling FactorsPredicted Outcome for 1,1-diethynylcyclopropaneRef.
CycloadditionHOMO-LUMO interactions, Orbital coefficientsPredictable regiochemistry with unsymmetrical reactants imperial.ac.uk
Nucleophilic Ring-OpeningSteric and electronic effectsAttack at a specific carbon of the cyclopropane ring chemrxiv.orgmagtech.com.cn
Addition to AlkynesCarbocation/Radical stability (Markovnikov/anti-Markovnikov)Formation of specific constitutional isomers ddugu.ac.in

Stereoselectivity in Transformations of Cyclopropane, 1,1-diethynyl-

Stereoselectivity, the preferential formation of one stereoisomer over another, is another important feature of the reactions of 1,1-diethynylcyclopropane.

Cycloaddition reactions are often highly stereospecific. For example, the Diels-Alder reaction is a concerted [4+2] cycloaddition that proceeds with the retention of the stereochemistry of the dienophile. openstax.orgcem.com Similarly, 1,3-dipolar cycloadditions can also exhibit high stereoselectivity. sinica.edu.tw When 1,1-diethynylcyclopropane participates in such reactions, the stereochemical arrangement of the substituents in the product is expected to be well-defined.

In reactions involving the formation of new chiral centers, the stereochemical outcome can be influenced by the existing stereochemistry of the molecule or by the use of chiral catalysts. While 1,1-diethynylcyclopropane itself is achiral, its derivatives can be chiral, and their reactions can proceed with high diastereoselectivity.

The stereochemistry of ring-opening reactions can also be controlled. For instance, acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols was found to proceed via an SN2-like mechanism, resulting in the formation of a specific stereoisomer. beilstein-journals.org This suggests that the ring-opening of 1,1-diethynylcyclopropane could also be directed to yield products with a defined stereochemistry.

Furthermore, the geometry of the cyclopropane ring can influence the stereochemical course of reactions. The exo and endo approaches of reagents to the molecule can lead to different stereoisomers. For example, the diazocyclopropanation of heterobicyclic alkenes has been shown to proceed with complete exo stereoselectivity. uoguelph.ca

Reaction TypeKey Aspect of StereoselectivityExpected Outcome for 1,1-diethynylcyclopropaneRef.
CycloadditionConcerted mechanism, Retention of stereochemistryFormation of specific stereoisomers openstax.orgcem.com
Ring-OpeningSN2-like mechanism, Catalyst controlFormation of products with defined stereochemistry beilstein-journals.org
Addition to the RingExo/Endo attackPreferential formation of one diastereomer uoguelph.ca

Theoretical and Computational Studies on Cyclopropane, 1,1 Diethynyl

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be validated against experimental data. This synergy is crucial for confirming molecular structures and understanding their electronic environments.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely applied approach for calculating nuclear magnetic shielding tensors, which are then used to predict NMR chemical shifts. conicet.gov.arresearchgate.netfaccts.de When combined with DFT, the GIAO method can yield highly accurate predictions of ¹³C NMR spectra. mdpi.com

A detailed study on ethynyl-substituted cyclopropanes demonstrated that GIAO calculations can predict the experimental ¹³C NMR chemical shifts of Cyclopropane (B1198618), 1,1-diethynyl- with a high degree of accuracy, typically within 1–2 ppm. ananikovlab.ru This level of precision was achieved using various density functional methods, including B3LYP, B3PW91, and PBE1PBE, paired with the 6-311+G(2d,p) basis set. ananikovlab.ru The accuracy of these predictions is contingent on using an optimized molecular geometry, highlighting the importance of the initial structural calculations. ananikovlab.rumdpi.com The strong correlation between the calculated and experimental values serves as a powerful tool for the unambiguous assignment of carbon signals in the NMR spectrum. nih.gov

Below is a table summarizing the types of data generated in such a computational study, comparing experimental shifts with those calculated using the GIAO-DFT methodology.

Carbon AtomFunctional/Basis SetCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Deviation (ppm)
C-quaternaryB3LYP/6-311+G(2d,p)ValueValue< 2.0
C (ring CH₂)B3LYP/6-311+G(2d,p)ValueValue< 2.0
C (alkynyl C-α)B3LYP/6-311+G(2d,p)ValueValue< 2.0
C (alkynyl C-β)B3LYP/6-311+G(2d,p)ValueValue< 2.0
Note: Specific numerical values are dependent on the exact computational parameters and experimental conditions but are reported to have a high degree of correlation. ananikovlab.ru

Analysis of Molecular Geometry and Conformational Landscape

The study of a molecule's three-dimensional structure, including bond lengths, angles, and the relative orientation of its constituent parts, is known as conformational analysis. drugdesign.orglibretexts.org For Cyclopropane, 1,1-diethynyl-, the geometry is defined by the rigid, strained three-membered ring and the two appended, linear ethynyl (B1212043) groups.

The geometry of the cyclopropane ring itself is well-established, but substitution can introduce subtle changes. The primary conformational flexibility in Cyclopropane, 1,1-diethynyl- arises from the rotation of the two ethynyl groups around the single bonds connecting them to the quaternary carbon of the cyclopropane ring. While the energy barrier for this rotation is expected to be low, different rotational conformers can exist. Accurately modeling these geometric parameters is a critical first step in any theoretical study, as the chosen geometry significantly impacts the calculation of other properties like electronic structure and spectroscopic parameters. ananikovlab.runih.gov

The table below lists key geometric parameters that are typically determined through computational geometry optimization.

ParameterDescriptionTypical or Expected Value
C-C (ring)Bond length of the carbon-carbon bonds within the cyclopropane ring.~1.51 Å
C-C (ring-alkyne)Bond length between the quaternary ring carbon and the alkyne carbon.~1.47 Å
C≡C (alkyne)Bond length of the carbon-carbon triple bond in the ethynyl group.~1.21 Å
∠(H-C-C) (ring)Angle of the methylene (B1212753) groups in the cyclopropane ring.~115°
∠(C-C≡C) (alkyne)Bond angle of the linear ethynyl group.~180°

Strain Energy Calculations and Aromaticity Considerations

The cyclopropane ring is characterized by significant ring strain, estimated to be around 27.6 kcal/mol, which arises from the deviation of its internal C-C-C bond angles (~60°) from the ideal tetrahedral angle of 109.5°. wikipedia.org This inherent strain energy is a dominant factor in the chemical reactivity of cyclopropane and its derivatives. auckland.ac.nzsnu.ac.kr

In-Depth Analysis of Cyclopropane, 1,1-diethynyl- Remains Elusive in Computational Chemistry

A comprehensive review of scientific literature reveals a significant gap in the theoretical and computational studies focused specifically on the reaction mechanisms and transition states of Cyclopropane, 1,1-diethynyl- . While related isomers, particularly cis- and trans-1,2-diethynylcyclopropane, have been the subject of computational investigations regarding their thermal rearrangements and cycloaddition reactions, the 1,1-disubstituted isomer has been largely overlooked in this area of research.

Computational chemistry has become an indispensable tool for elucidating complex reaction pathways, offering insights into the energetics and geometries of transient species like transition states. Such studies often employ methods like Density Functional Theory (DFT) to map out potential energy surfaces and predict the feasibility of various reaction mechanisms. For instance, detailed computational analyses have been performed on the Cope rearrangement of cis-1,2-diethynylcyclopropane, revealing the activation energies and the structures of the transition states involved in its transformation.

The primary focus of existing research on related diethynylcyclopropanes has been on the vicinal isomers. These studies have provided valuable data on how the stereochemical arrangement of the ethynyl groups influences the course of pericyclic reactions. For example, the thermal isomerization of cis-1,2-diethynylcyclopropane to bicyclo[3.2.0]hepta-1,4,6-triene has been computationally modeled, providing a clear mechanistic pathway.

While some studies mention 1,1-diethynylcyclopropane, they are typically in the context of its synthesis or its use as a monomer in polymerization, rather than a detailed investigation of its reaction mechanisms from a computational standpoint. The lack of specific computational data, such as activation energy barriers, transition state geometries, and reaction coordinates for 1,1-diethynylcyclopropane, prevents a thorough discussion and the creation of detailed data tables as requested.

Further theoretical investigations are necessary to elucidate the reaction mechanisms and transition states of Cyclopropane, 1,1-diethynyl-, which would provide a more complete understanding of the chemical reactivity of this class of strained cyclic compounds.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, providing critical insights into the connectivity and structure of molecules.

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for determining the carbon framework of an organic molecule. Due to the low natural abundance of the ¹³C isotope, advanced methodologies are often employed to enhance signal acquisition and extract detailed structural information.

For Cyclopropane (B1198618), 1,1-diethynyl-, the ¹³C NMR spectrum is expected to show distinct signals for the quaternary cyclopropyl carbon, the methylene (B1212753) carbons of the cyclopropane ring, the sp-hybridized carbons of the ethynyl (B1212043) groups, and the terminal acetylenic carbons. The precise chemical shifts of these carbons are highly sensitive to their electronic environment.

While comprehensive experimental ¹³C NMR data for Cyclopropane, 1,1-diethynyl- is not widely available in the surveyed literature, theoretical calculations provide highly accurate predictions of the chemical shifts. A study by Ananikov et al. demonstrated that Gauge-Independent Atomic Orbital (GIAO) calculations using density functional theory (DFT) methods, such as B3LYP, can predict the experimental ¹³C NMR chemical shifts of 1,1-diethynylcyclopropane with a high degree of accuracy, typically within 1–2 ppm. molbase.comgrafiati.comananikovlab.ru This computational approach is a powerful tool for assigning the resonances in the ¹³C NMR spectrum and confirming the molecular structure.

Table 1: Predicted ¹³C NMR Chemical Shifts for Cyclopropane, 1,1-diethynyl-

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Quaternary Cyclopropyl) Data not available
C2/C3 (Methylene Cyclopropyl) Data not available
Cα (Internal Alkynyl) Data not available
Cβ (Terminal Alkynyl) Data not available

(Note: Specific calculated chemical shift values from the cited literature require access to the full publication. The table structure is provided for illustrative purposes based on the reported high accuracy of the calculations.)

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule, which are directly related to its bonding and symmetry. These methods are invaluable for identifying functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For Cyclopropane, 1,1-diethynyl-, the IR spectrum is expected to exhibit several key absorption bands:

C-H stretch (alkynyl): A sharp, strong band is anticipated around 3300 cm⁻¹, characteristic of the C-H bond in a terminal alkyne.

C≡C stretch (alkynyl): A weak to medium, sharp band is expected in the region of 2100-2260 cm⁻¹, corresponding to the carbon-carbon triple bond stretch. The symmetry of the molecule may affect the intensity of this band.

C-H stretch (cyclopropyl): Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the cyclopropane ring.

Cyclopropane ring vibrations: The characteristic ring "breathing" and deformation modes of the cyclopropane ring typically appear in the fingerprint region of the spectrum, below 1500 cm⁻¹.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

The Raman spectrum of Cyclopropane, 1,1-diethynyl- would be particularly informative for observing the C≡C stretching vibration. Due to the polarizability of the triple bond, this vibration is expected to give a strong Raman signal. The symmetric nature of the molecule would also influence the Raman activity of various modes. The high reactivity of some diethynylcyclopropane derivatives, which are referred to as "exploding rotanes," has been noted to cause decomposition upon irradiation during Raman spectroscopy, necessitating specialized analytical techniques. icdst.org

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. While no specific SERS studies on Cyclopropane, 1,1-diethynyl- were found, this technique could potentially be used to obtain high-sensitivity vibrational spectra of the molecule, provided a suitable and stable sample can be prepared on a SERS-active substrate.

Table 2: Expected Vibrational Modes for Cyclopropane, 1,1-diethynyl-

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Alkynyl C-H Stretch ~3300 (Strong, Sharp) Present
Alkynyl C≡C Stretch 2100-2260 (Weak-Medium) Strong
Cyclopropyl C-H Stretch 3000-3100 Present

Electronic Spectroscopy Methods

Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

The UV-Vis spectrum of Cyclopropane, 1,1-diethynyl- is expected to be influenced by the electronic conjugation between the two ethynyl groups and the potential interaction with the cyclopropane ring. The cyclopropane ring itself is known to exhibit some properties of a double bond and can participate in conjugation. This extended π-system is likely to result in absorption bands in the ultraviolet region. The specific λmax values would be sensitive to the degree of conjugation and the solvent used for the measurement. While detailed experimental UV-Vis data for this specific compound is not prevalent in the literature, its derivatives are known to be used in the synthesis of macrocyclic compounds with interesting electronic properties. acs.org

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful non-destructive technique used to probe the electronic structure and excited-state properties of molecules. While simple hydrocarbons like cyclopropane are not typically luminescent, the introduction of the two ethynyl groups in Cyclopropane, 1,1-diethynyl- can potentially give rise to interesting photophysical properties. The rigid cyclopropane ring holds the two π-systems of the ethynyl groups in close proximity, which can lead to through-bond and through-space interactions, influencing the electronic energy levels.

Expected Photoluminescence Behavior:

Due to the lack of specific experimental data for Cyclopropane, 1,1-diethynyl-, its photoluminescent properties can be inferred from related studies on chromophores incorporated into rigid hydrocarbon frameworks. It is anticipated that the molecule would exhibit weak fluorescence at best, likely in the ultraviolet or blue region of the electromagnetic spectrum upon excitation with appropriate UV light. The strained nature of the cyclopropane ring and the potential for non-radiative decay pathways, such as vibrational relaxation, may lead to a low quantum yield.

Further research into the photophysics of Cyclopropane, 1,1-diethynyl- and its derivatives, particularly those with appended chromophoric units, would be necessary to fully characterize its emissive properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.

Molecular Ion Peak:

The electron ionization mass spectrum of Cyclopropane, 1,1-diethynyl- is expected to show a distinct molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Cyclopropane, 1,1-diethynyl-C₇H₆90.12

Fragmentation Pattern:

The fragmentation of the molecular ion of Cyclopropane, 1,1-diethynyl- would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of a Hydrogen Atom: A common initial fragmentation step for many organic molecules is the loss of a hydrogen atom, which would result in a fragment ion at m/z 89.

Cleavage of the Cyclopropane Ring: The strained three-membered ring is susceptible to cleavage. This could lead to the formation of various acyclic carbocation fragments.

Loss of Ethynyl Groups: Fragmentation involving the loss of one or both ethynyl groups (C₂H) would produce significant fragment ions. The loss of a single ethynyl radical would lead to a fragment at m/z 65.

Rearrangements: The initial carbocation fragments may undergo rearrangements to form more stable structures, leading to a complex fragmentation pattern.

A hypothetical fragmentation table is presented below, based on the principles of mass spectrometry and the known behavior of related compounds.

m/zProposed FragmentPlausible Origin
90[C₇H₆]⁺˙Molecular Ion
89[C₇H₅]⁺Loss of H˙
65[C₅H₅]⁺Loss of C₂H˙
63[C₅H₃]⁺Further fragmentation
39[C₃H₃]⁺Propargyl cation

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material.

For Cyclopropane, 1,1-diethynyl-, XPS would primarily be used to analyze the C 1s core level spectrum, providing insights into the different chemical environments of the carbon atoms. The molecule contains three distinct types of carbon atoms:

Cyclopropyl methylene carbons (CH₂): The two carbon atoms in the cyclopropane ring that are not bonded to the ethynyl groups.

Cyclopropyl quaternary carbon (C): The single carbon atom in the cyclopropane ring bonded to both ethynyl groups.

Ethynyl carbons (C≡CH): The four carbon atoms of the two ethynyl groups.

Predicted C 1s Binding Energies:

The C 1s binding energies are sensitive to the local chemical environment. Based on data from related hydrocarbon molecules, the following binding energies can be predicted for the different carbon atoms in Cyclopropane, 1,1-diethynyl-.

Carbon TypePredicted C 1s Binding Energy (eV)
Cyclopropyl methylene (CH₂)~285.0
Cyclopropyl quaternary (C)~285.5
Ethynyl (C≡CH)~284.7

The slightly higher binding energy for the quaternary cyclopropyl carbon is expected due to the electron-withdrawing nature of the two sp-hybridized ethynyl groups. The ethynyl carbons themselves would have a characteristic binding energy slightly lower than that of the saturated carbons. High-resolution XPS would be required to resolve these closely spaced peaks.

The analysis of the relative peak areas in the C 1s spectrum would also allow for the determination of the elemental stoichiometry of carbon, which should be consistent with the molecular formula.

Applications of Cyclopropane, 1,1 Diethynyl in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The unique architecture of 1,1-diethynylcyclopropane, combining a rigid spirocyclic core with reactive peripheral functionalities, establishes it as a valuable building block in the synthesis of complex organic molecules. acs.org Small, strained ring systems are pivotal in synthetic strategies, often enabling rapid access to intricate molecular frameworks through ring-opening or expansion reactions. osti.gov The utility of cyclopropane (B1198618) derivatives, in particular, has been widely demonstrated in the synthesis of both natural and unnatural products. nih.gov

The reactivity of the two terminal alkyne (ethynyl) groups is central to its role as a synthetic building block. These groups can readily participate in a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions. For instance, the ethynyl (B1212043) substituents are known to undergo Sonogashira couplings, a powerful method for constructing conjugated systems by linking alkynes to aryl or vinyl halides. vulcanchem.com This reactivity allows for the systematic construction of larger, more complex structures, such as oligomers and dendrimers, where the cyclopropane unit serves as a defined, three-dimensional scaffold. Research on related diethynylcyclopropane derivatives has shown their successful use in preparing acyclic dehydrotrimers and dehydrohexamers via Cadiot-Chodkiewicz or Hay coupling procedures, highlighting the synthetic utility of the diethynylcyclopropane motif. researchgate.net The ability to use standardized building blocks streamlines the synthesis of diverse and complex small molecules, a foundational concept in modern synthetic chemistry. nih.govdiva-portal.org

Precursor for the Generation of Strained Ring Systems and Reactive Intermediates

The significant ring strain energy (RSE) inherent in the cyclopropane ring, compounded by the electronic repulsion of the adjacent π-systems of the ethynyl groups, makes 1,1-diethynylcyclopropane a high-energy molecule. osti.govvulcanchem.com This stored energy can be released to drive chemical transformations, making the compound an excellent precursor for generating other strained ring systems and highly reactive intermediates. osti.govnih.gov

Under thermal or catalytic conditions, 1,1-diethynylcyclopropane is prone to facile ring-opening reactions. vulcanchem.com A key transformation observed in related diethynylcyclopropane isomers is the thermal rearrangement into highly strained bicyclic systems. For example, cis-1,2-diethynylcyclopropane isomerizes to form bicyclo[3.2.0]hepta-1,4,6-triene. caltech.eduresearchgate.net This type of reaction, a tandem Cope rearrangement and subsequent [2+2] cycloaddition, demonstrates how the diethynylcyclopropane framework can be used to construct complex, strained polycyclic structures that would be difficult to access through other methods. researchgate.net Heating 1,1-diethynylcyclopropane can also lead to polymerization or initiate [3+2] cycloadditions, pathways that proceed through the formation of reactive intermediates. vulcanchem.com The generation of such intermediates is a cornerstone of strain-release chemistry, where the homolytic or heterolytic cleavage of a strained bond provides the driving force for subsequent bond-forming events. nih.gov

Key Reactions of Diethynylcyclopropanes as Precursors
Reaction TypeConditionsProduct/Intermediate TypeSignificance
Thermal RearrangementHeatingStrained bicyclic systems (e.g., bicyclo[3.2.0]hepta-1,4,6-triene) caltech.eduresearchgate.netAccess to complex polycyclic frameworks
[3+2] CycloadditionThermal/CatalyticFive-membered ring systems vulcanchem.comFormation of new carbocycles
Ring-Opening PolymerizationHeatingConjugated polymers vulcanchem.comSynthesis of functional materials
Homolytic CleavageThermal/PhotochemicalBiradical intermediates nih.govGeneration of reactive species for further synthesis

Role in the Synthesis of Optoelectronic and Functional Materials

The creation of functional materials for applications in electronics and optics often relies on molecules with specific, tunable properties. nih.govbeilstein-journals.org Organic optoelectronic materials, used in devices like LEDs and solar cells, are frequently based on extended π-conjugated systems that facilitate charge transport and interact with light. sigmaaldrich.comresearchgate.net

Cyclopropane, 1,1-diethynyl- is a promising candidate for the bottom-up synthesis of such materials. beilstein-journals.org The two ethynyl groups are ideal functionalities for extending conjugation through polymerization or coupling reactions. vulcanchem.com As mentioned, Sonogashira coupling reactions can be employed to synthesize conjugated polymers and dendrimers where the 1,1-diethynylcyclopropane unit is incorporated into the material's backbone. vulcanchem.com In such materials, the cyclopropane ring acts as a rigid, spirocyclic linker, influencing the three-dimensional structure and potentially preventing full planarization of the polymer chain, which can be beneficial for solubility and solid-state packing. The ability to synthesize new materials is crucial for discovering novel functionalities, and molecular building blocks like 1,1-diethynylcyclopropane are key to this process. arxiv.orgcam.ac.uk The synthesis of materials with precisely controlled structures allows for the fine-tuning of optoelectronic properties, such as absorption and emission wavelengths, energy levels (HOMO/LUMO), and charge carrier mobility. sigmaaldrich.comscielo.org.mx

Thermodynamic Properties of Cyclopropane, 1,1-diethynyl- vulcanchem.com
PropertyValueUnit
ΔfH° (gas)538.50 ± 1.20kJ/mol
ΔfH° (liquid)500.90 ± 1.20kJ/mol
ΔcH° (liquid)-4113.00 ± 0.80kJ/mol
Boiling Point (Tboil)373.00 ± 0.30K
Enthalpy of Vaporization (ΔvapH°)37.60kJ/mol

Polymerization Chemistry Involving Cyclopropane, 1,1 Diethynyl

Monomer Design and Synthesis for Polymerization

The design and synthesis of monomers derived from 1,1-diethynyl-cyclopropane are foundational to their polymerization chemistry. The inherent strain of the cyclopropane (B1198618) ring, estimated at 27.5 kcal mol⁻¹, is a key driver for subsequent chemical transformations. colab.ws Introducing electron-donating and/or -withdrawing substituents can further activate the molecule, with donor-acceptor cyclopropanes showing significant reactivity. colab.ws

The synthesis of functionalized cyclopropane monomers often begins with the creation of a cyclopropane backbone. For instance, 1,1-cyclopropanedicarboxylic acid diethyl ester can be prepared from diethyl malonate and 1,2-dichloroethane. researchgate.net This ester can then be reduced to form 1,1-cyclopropanedimethanol. researchgate.net Other approaches involve the reaction of active methylene (B1212753) compounds with dibromoalkanes in the presence of an electrogenerated superoxide (B77818) ion. researchgate.net For vinylcyclopropanes, a common precursor is dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, which can be synthesized from dimethyl malonate and trans-1,4-dibromo-2-butene. nii.ac.jprsc.org

Further functionalization allows for tailored monomer properties. For example, azlactone-functionalized vinylcyclopropanes have been synthesized, representing a novel class of monomers for radical ring-opening polymerization (rROP). rsc.org The design of monomers for recyclable polymers is an area of growing interest, focusing on creating a "polymerization-depolymerization" equilibrium to enable closed-loop recycling. sioc-journal.cn

Table 1: Examples of Synthesized Cyclopropane Monomers and their Precursors

MonomerPrecursor(s)Synthesis MethodReference
1,1-Dicyano-2-vinylcyclopropaneMalononitrile, trans-1,4-dibromo-2-buteneReaction in the presence of silver oxide nii.ac.jp
Dimethyl 2-vinylcyclopropane-1,1-dicarboxylateDimethyl malonate, trans-1,4-dibromo-2-buteneNot detailed rsc.org
1,1,2,2-TetracyanocyclopropylstyreneVinylbenzaldehyde, bromomalononitrileWideqvist method dtic.mil
1,1-bis(XCH2)cyclopropane (X=OH, I)1,1-dicarbethoxycyclopropaneNot detailed researchgate.net
Azlactone-functionalized vinylcyclopropaneDimethyl 2-vinylcyclopropane-1,1-dicarboxylateMultistep synthesis rsc.org

Supramolecular Polymerization Pathways and Mechanism

Supramolecular polymerization, which relies on non-covalent interactions, offers dynamic and reversible polymer systems. tsinghua.edu.cndiva-portal.org The polymerization of 1,1-diethynyl-cyclopropane derivatives can proceed through various pathways, influenced by kinetic and thermodynamic factors.

Kinetic vs. Thermodynamic Control in Supramolecular Assembly

In supramolecular polymerization, the final structure can be either a thermodynamically stable product or a kinetically trapped, non-equilibrium structure. nih.gov The thermodynamically controlled product represents the global energy minimum, while the kinetically controlled product forms faster due to a lower activation energy. dalalinstitute.com Reaction conditions such as temperature, solvent, and concentration can dictate which pathway is favored. nih.govdalalinstitute.com For instance, light irradiation of stilbene (B7821643) supramolecular polymers can lead to kinetically trapped cycloadducts, which then convert to the thermodynamically more stable state upon thermal annealing. researchgate.net The ability to retard spontaneous nucleation allows for the isolation of a dormant, kinetically controlled state that can then undergo controlled supramolecular polymerization. rsc.org

Role of Structural Features and Planarity in Polymerization Pathways

The structural features of the monomer play a critical role in determining the polymerization pathway. For vinylcyclopropanes, radical ring-opening polymerization can proceed through two main pathways, yielding either unsaturated linear repeating units or saturated cyclic repeating units. rsc.org The ratio of these units is highly dependent on the monomer's structure and the polymerization conditions. rsc.org The introduction of bulky substituents, such as gem-dimethyl groups, can influence the stability of cyclic forms and favor ring-chain transformations at elevated temperatures, a key aspect in some supramolecular polymerizations. beilstein-journals.org The planarity of π-conjugated building blocks is also a significant factor in their controlled supramolecular polymerization. rsc.org

Living Chain Growth and Monomer Exchange Mechanisms

Living polymerization is a form of chain-growth polymerization where termination and chain transfer reactions are absent, leading to polymers with controlled molecular weight and low polydispersity. wikipedia.org This method is particularly advantageous for creating block copolymers. wikipedia.org In the context of supramolecular polymers, a "living" chain-growth mechanism can be initiated from a seed, allowing for the batch-wise addition of monomers and the synthesis of supramolecular block copolymers. rsc.org

Monomer exchange is an intrinsic characteristic of dynamic supramolecular polymers. nih.gov This process can occur from the tips of the polymer fiber or from defects along its backbone. nih.gov The pathway for monomer exchange is influenced by the competition between directional and non-directional interactions among the monomers. nih.gov In some systems, the dynamic exchange of monomers between two fibers involves the monomer detaching from one fiber, diffusing through the solvent, and then attaching to another. nih.gov

Formation of Macrocycles and Nanomaterials from Cyclopropane, 1,1-diethynyl- Derivatives

The unique reactivity of 1,1-diethynyl-cyclopropane derivatives makes them valuable precursors for the synthesis of complex architectures like macrocycles and nanomaterials. The construction of macrocycles often leverages the pre-organized conformation of the building blocks to facilitate ring closure. nih.gov Precipitation-driven cyclization is one strategy employed for the efficient synthesis of macrocycles. mdpi.com

The formation of nanomaterials from these derivatives can be achieved through self-assembly processes. For example, light-driven molecular motors incorporated into amphiphilic structures can undergo rotation-induced supramolecular polymerization to form highly organized patterns and active nanostructures. chemrxiv.org The ability to control the length and structure of supramolecular polymers is crucial for tailoring the properties of the resulting nanomaterials. tue.nl

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing ethynyl groups into 1,1-disubstituted cyclopropanes, and how can reaction conditions be optimized?

  • Methodological Answer : Ethynyl groups can be introduced via nucleophilic substitution of halogenated precursors (e.g., 2-bromo-1,1-dimethylcyclopropane) using alkynyl Grignard or lithium reagents. Optimization involves controlling temperature (−78°C to 0°C) and solvent polarity (e.g., THF or Et₂O) to minimize side reactions like elimination. Monitoring via GC-MS or NMR ensures intermediate stability .

Q. How does the strain energy of the cyclopropane ring influence the reactivity of 1,1-diethynylcyclopropane, and what experimental methods quantify this strain?

  • Methodological Answer : Ring strain (~27 kcal/mol for cyclopropane) enhances electrophilicity at the cyclopropane carbons. Gas-phase calorimetry (e.g., constant-pressure heat capacity measurements from 50–3000 K) and ionization energy (IE) determinations via electron impact (EI) mass spectrometry provide thermodynamic data. For example, IE values for cyclopropane derivatives correlate with strain-induced destabilization .

Q. Which spectroscopic techniques are critical for characterizing 1,1-diethynylcyclopropane’s structure and electronic properties?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies ethynyl proton signals (δ ~2.5–3.5 ppm) and cyclopropane ring carbons (δ ~10–20 ppm).
  • IR Spectroscopy : Detects C≡C stretching (~2100–2260 cm⁻¹).
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of ethynyl groups) confirm molecular stability under EI conditions .

Advanced Research Questions

Q. What diastereoselective strategies enable selective functionalization of 1,1-cyclopropane derivatives in heterocyclic synthesis?

  • Methodological Answer : Use donor-acceptor cyclopropanes (e.g., 1,1-cyclopropanediesters) in [3+2] cycloadditions with nitrones. Diastereoselectivity (>90%) is achieved via Lewis acid catalysts (e.g., AlCl₃) that polarize the cyclopropane ring, favoring transition states with minimized steric clash. Chiral HPLC or X-ray crystallography validates stereochemical outcomes .

Q. How can computational modeling improve force field parameters for simulating 1,1-diethynylcyclopropane’s conformational behavior?

  • Methodological Answer : Refine OPLS-AA force fields by fitting bonded parameters (bond angles, dihedrals) to quantum mechanics (QM) data. For cyclopropane derivatives, hybrid force-matching ensembles optimize parameters for strain energy and torsional barriers. Validation involves comparing simulated vs. experimental NMR coupling constants or dipole moments .

Q. What mechanistic insights explain GaCl₃-catalyzed insertions into cyclopropane rings during complex molecule synthesis?

  • Methodological Answer : GaCl₃ activates cyclopropanes via partial ring-opening, forming carbocation intermediates. Isocyanide insertions proceed through a [1,3]-dipolar pathway, confirmed by trapping experiments and DFT calculations. Kinetic studies (e.g., Eyring plots) reveal rate-limiting steps dependent on Lewis acid concentration .

Q. How can 1,1-diethynylcyclopropane derivatives be integrated into peptide backbones to regulate 3D structure?

  • Methodological Answer : Incorporate cyclopropane δ-amino acids into peptide chains via solid-phase synthesis. The rigid cyclopropane ring enforces backbone torsion angles (e.g., φ = −60°, ψ = −30°), stabilizing α-helical conformations. X-ray crystallography and circular dichroism (CD) validate structural rigidity .

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